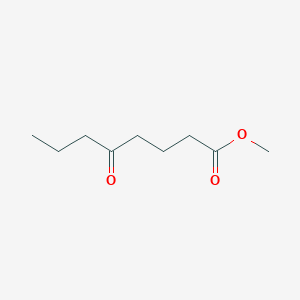
Methyl 5-Oxooctanoate
Cat. No. B8274444
M. Wt: 172.22 g/mol
InChI Key: XWANZYNOKIQLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06107495
Procedure details


2.82 g of magnesium is introduced into a 250 ml reaction vessel under a nitrogen atmosphere. It is covered with THF and 1 ml of 1-bromopropane is poured in. When the reaction starts, a solution of 9.9 ml of 1-bromopropane in 150 ml of THF is added dropwise over 1.5 hours. Once addition is complete, agitation is carried out for 10 minutes, then the reaction medium is taken to reflux for 3 hours followed by bringing to a temperature of -80° C. A solution of 17 ml of methyl 4-(chloroformyl)butyrate is added very slowly over 45 minutes. Agitation is then carried out for 1 hour at -70° C., then the reaction medium is allowed to return very slowly to 18° C. (over 17 hours). The reaction medium is treated by adding 160 ml of a saturated aqueous solution of ammonium chloride. Agitation is carried out for 30 minutes followed by decanting and re-extraction of the aqueous phase with 100 ml of ether. The organic phases are concentrated. The residue is taken up in 200 ml of ether, then washed twice with 100 ml of water followed by drying over magnesium sulphate and concentration with a rotary evaporator. In this way, 20.2 g of an oil corresponding to the expected product is obtained.





[Compound]
Name
saturated aqueous solution
Quantity
160 mL
Type
reactant
Reaction Step Five



Name
Identifiers


|
REACTION_CXSMILES
|
[Mg].Br[CH2:3][CH2:4][CH3:5].Cl[C:7]([CH2:9][CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13])=[O:8].[Cl-].[NH4+]>C1COCC1>[O:8]=[C:7]([CH2:3][CH2:4][CH3:5])[CH2:9][CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.82 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Two
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC
|
Step Three
|
Name
|
|
|
Quantity
|
9.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
17 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)CCCC(=O)OC
|
Step Five
[Compound]
|
Name
|
saturated aqueous solution
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is poured in
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Once addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by bringing to a temperature of -80° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
Agitation is then carried out for 1 hour at -70° C.
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to return very slowly to 18° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(over 17 hours)
|
|
Duration
|
17 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction medium is treated
|
WAIT
|
Type
|
WAIT
|
|
Details
|
Agitation is carried out for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by decanting
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
re-extraction of the aqueous phase with 100 ml of ether
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic phases are concentrated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 100 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying over magnesium sulphate and concentration with a rotary evaporator
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C(CCCC(=O)OC)CCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
